2,3-Diaminophenol dihydrochloride
Overview
Description
2,3-Diaminophenol dihydrochloride is an organic compound with the molecular formula C6H10Cl2N2O. It is a derivative of phenol, featuring two amino groups at the 2 and 3 positions and two hydrochloride groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
2,3-Diaminophenol dihydrochloride is an aromatic diamine . It forms complexes with palladium (II) and platinum (II), indicating that these metal ions could be its primary targets . These metal ions play crucial roles in various biological processes, including DNA synthesis, cell division, and apoptosis .
Mode of Action
The compound interacts with its targets primarily through the formation of complexes . For instance, it reacts with 2,4-pentanedione to yield the corresponding benzo[b][1,4]diazepinium salts . It also reacts with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff bases .
Biochemical Pathways
The formation of complexes with palladium (ii) and platinum (ii) suggests that it may interfere with the normal functioning of these metal ions, thereby affecting the associated biochemical pathways .
Result of Action
The formation of complexes with palladium (ii) and platinum (ii) could potentially interfere with the normal functioning of cells, leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of complexes with palladium (II) and platinum (II) could be affected by the presence of other metal ions in the environment . Additionally, factors such as pH, temperature, and the presence of other chemicals could also influence its action .
Biochemical Analysis
Biochemical Properties
It is known that it can react with salicylaldehyde or 5-bromosalicylaldehyde in absolute ethanol to yield new unsymmetrical Schiff base This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is known to form complexes with Pd(II) and Pt(II), suggesting that it may interact with biomolecules at the molecular level . These interactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
Temporal Effects in Laboratory Settings
It is known that it is stable and incompatible with strong oxidizing agents and acids
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diaminophenol dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitrophenol, followed by acidification to obtain the dihydrochloride salt. The reaction typically requires a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminophenol dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2,3-Diaminophenol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the manufacture of dyes, photographic developers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminophenol dihydrochloride: Another isomer with amino groups at the 2 and 4 positions.
2,3-Diaminophenol: The base compound without the hydrochloride groups
Uniqueness
2,3-Diaminophenol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its reactivity in various chemical reactions make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2,3-diaminophenol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-2-1-3-5(9)6(4)8;;/h1-3,9H,7-8H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADQZTVDULCXNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593408 | |
Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-25-3 | |
Record name | 2,3-Diaminophenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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